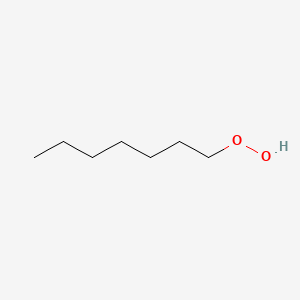
Hydroperoxide, heptyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It belongs to the class of organic hydroperoxides, which are characterized by the presence of the hydroperoxy functional group (-OOH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroperoxide, heptyl can be synthesized through the oxidation of heptane using oxygen or other oxidizing agents. The reaction typically involves the use of catalysts to facilitate the oxidation process. One common method involves the use of hydrogen peroxide in the presence of a catalyst such as iron or manganese salts .
Industrial Production Methods
In industrial settings, this compound is produced through controlled oxidation processes. The production involves the careful regulation of temperature, pressure, and the concentration of reactants to ensure the desired yield and purity of the compound. The use of continuous flow reactors and advanced catalytic systems helps in achieving efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroperoxide, heptyl undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form heptanoic acid or other oxygenated derivatives.
Reduction: It can be reduced to heptanol using reducing agents such as lithium aluminum hydride.
Decomposition: It can decompose to form heptane and oxygen, especially under the influence of heat or light.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and catalysts like iron or manganese salts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Decomposition: Heat, light, and sometimes the presence of metal catalysts.
Major Products Formed
Oxidation: Heptanoic acid, heptanal.
Reduction: Heptanol.
Decomposition: Heptane, oxygen.
Applications De Recherche Scientifique
Hydroperoxide, heptyl has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is studied for its role in oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in antimicrobial treatments due to its oxidative properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of hydroperoxide, heptyl involves the generation of free radicals through the homolytic cleavage of the O-O bond. These free radicals can initiate various chemical reactions, including the oxidation of organic substrates. The compound can interact with cellular components, leading to oxidative damage to proteins, lipids, and DNA .
Comparaison Avec Des Composés Similaires
Hydroperoxide, heptyl can be compared with other hydroperoxides such as:
Cumene hydroperoxide: Used in the production of phenol and acetone.
Tert-butyl hydroperoxide: Used in the epoxidation of alkenes.
Methyl hydroperoxide: Used in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to its specific chain length and reactivity, making it suitable for certain applications where other hydroperoxides may not be as effective .
Propriétés
Numéro CAS |
764-81-8 |
|---|---|
Formule moléculaire |
C7H16O2 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
1-hydroperoxyheptane |
InChI |
InChI=1S/C7H16O2/c1-2-3-4-5-6-7-9-8/h8H,2-7H2,1H3 |
Clé InChI |
XIOGAMSXYSPUSI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)


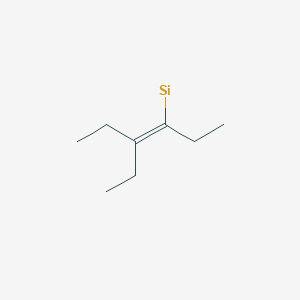
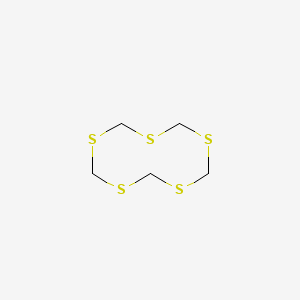

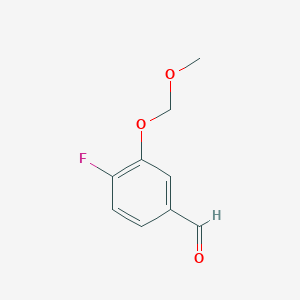
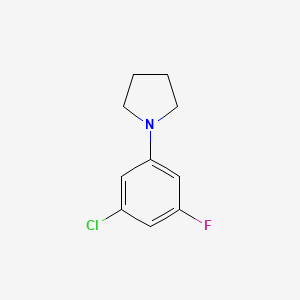

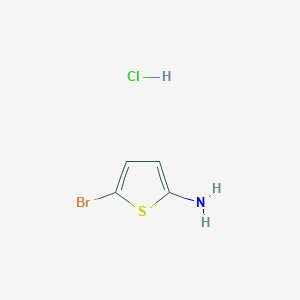

![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)
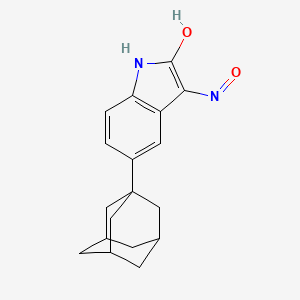
![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
